2-Methyl-3-(methylsulfonyl)-1H-pyrrole
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Overview
Description
2-Methyl-3-(methylsulfonyl)-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 2-methyl-3-furanthiol with dimethyl sulfate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the temperature is maintained between 10°C and reflux temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrroles. These products retain the core structure of the original compound while exhibiting different chemical properties .
Scientific Research Applications
2-Methyl-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-3-(methylsulfonyl)-1H-pyrrole include:
2-Methyl-3-furanthiol: A related compound with a furan ring instead of a pyrrole ring.
2-Methyl-3-(methylsulfonyl)furan: A compound with similar functional groups but a different ring structure.
2-Methyl-3-(methylsulfonyl)thiophene: A thiophene derivative with similar chemical properties .
Uniqueness
This compound is unique due to its specific ring structure and the presence of both methyl and sulfonyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-methyl-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C6H9NO2S/c1-5-6(3-4-7-5)10(2,8)9/h3-4,7H,1-2H3 |
InChI Key |
FKBKTMPPWWCGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)S(=O)(=O)C |
Origin of Product |
United States |
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